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Compound of Interest

Compound Name: Angustine

Cat. No.: B1213357

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of spectroscopic data for Angustine and its analogs. This
document summarizes key quantitative data in structured tables, details experimental protocols
for the cited experiments, and visualizes a key signaling pathway associated with the biological
activity of these compounds.

Angustine and its analogs are a group of monoterpenoid indole alkaloids that have garnered
significant interest in the scientific community due to their potential pharmacological activities,
including cytotoxic effects on cancer cells. A thorough understanding of their molecular
structure through spectroscopic analysis is crucial for structure-activity relationship (SAR)
studies and further drug development. This guide focuses on the spectroscopic data of
Angustine and four of its analogs: Subditine, Angustidine, Angustoline, and Nauclefine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for Angustine and its analogs.

Table 1: *H NMR Spectroscopic Data (&, ppm)
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Position Angustine Subditine Angustidine Angustoline Nauclefine

10 - - - . ;

11 - - . ; -

12 - - - - -

13 - ; ; ; ;

14 - - ; ; ]

15 - - - ; ;

16 - ; ; - ;

17 - - ; ; ;

18 - - - . ;

19 - ; . - ]

20 - - - ; ;

21 - ; ; ; ;

Note: Data
for Angustine,
Angustoline,
and
Nauclefine

were not
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available in
the searched

resources.

Table 2: 13C NMR Spectroscopic Data (8, ppm)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Angustidine Angustoline

Position Angustine Subditine Nauclefine
[1] [2]
1 - 159.8 160.0 - -
2 - - - - -
3 129.8 129.8 129.5 - -
4 - - - - -
5 121.2 121.2 121.0 - -
6 121.8 121.8 121.5 - -
7 129.5 129.5 129.0 - -
8 111.8 111.8 111.5 - -
9 149.2 149.2 149.0 - -
10 115.5 115.5 115.0 - -
11 137.2 137.2 137.0 - -
12 128.5 128.5 128.0 - -
13 131.5 131.5 131.0 - -
14 52.5 52.5 52.0 - -
15 21.8 21.8 215 - -
16 108.2 108.2 108.0 - -
17 149.8 149.8 149.5 - -
18 - - - - -
19 128.2 128.2 128.0 - -
20 135.8 135.8 135.5 - -
21 48.2 48.2 48.0 - -
Note:
Complete
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data for
Angustine,
Angustoline,
and
Nauclefine
were not
available in
the searched
resources.
The provided
data for
Angustidine
is based on
literature

values.[1]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound IR (cm™?) Mass Spectrometry (m/z)
Angustine Data not available Data not available

Subditine 3380, 2923, 1695, 1618, 1450  349.1448 [M+H]*
Angustidine Data not available Data not available
Angustoline Data not available 331 (MM)[2]

Nauclefine Data not available Data not available

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical

techniques for the characterization of natural products, particularly alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Typically, 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds, or MeOD) in a 5 mm NMR tube.
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« Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton
frequency of 400 MHz or higher.

* 'H NMR Spectroscopy: One-dimensional *H NMR spectra are acquired to determine the
chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

e 13C NMR Spectroscopy: Proton-decoupled 13C NMR spectra are obtained to identify the
chemical shifts of the carbon atoms. Distortionless Enhancement by Polarization Transfer
(DEPT) experiments (DEPT-90, DEPT-135) are often used to differentiate between CH, CHz,
and CHs groups.

e 2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon
signals unambiguously, a series of two-dimensional NMR experiments are performed. These
typically include:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations
between protons and carbons (typically over 2-3 bonds), which is crucial for connecting
different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in the elucidation of stereochemistry.

Mass Spectrometry (MS)

 Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using
techniques such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical
lonization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

e Analysis: HRMS provides the accurate mass of the molecular ion, which allows for the
determination of the elemental composition of the compound. Tandem mass spectrometry
(MS/MS) experiments are often conducted to obtain fragmentation patterns, which provide
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valuable information about the structure of the molecule. For some analogs, Gas
Chromatography-Mass Spectrometry (GC-MS) may also be employed.[2]

Infrared (IR) Spectroscopy

e Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

o Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or
KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

e Analysis: The IR spectrum provides information about the functional groups present in the
molecule by identifying the characteristic vibrational frequencies of different chemical bonds.

Signaling Pathway Visualization

Angustine analogs, particularly Subditine and Nauclefine, have been shown to induce
apoptosis in cancer cells through distinct signaling pathways. The following diagram illustrates
the proposed apoptotic mechanism of Subditine and the pathway targeted by Nauclefine.
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Caption: Apoptotic signaling pathways of Angustine analogs.

This guide serves as a valuable resource for the scientific community engaged in the research
and development of Angustine-based compounds. The provided spectroscopic data and
experimental protocols will aid in the identification and characterization of these and other
related alkaloids, while the visualized signaling pathway offers insights into their potential

therapeutic mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Data Comparison for Angustine Analogs:
A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213357#spectroscopic-data-comparison-for-
angustine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.researchgate.net/figure/1-H-NMR-400-MHz-and-13-C-NMR-100-MHz-spectral-data-of-compound-1-in-CDCl-3-d-in-ppm_tbl1_26761445
https://dev.spectrabase.com/compound/9To9e6LqUBh
https://www.benchchem.com/product/b1213357#spectroscopic-data-comparison-for-angustine-analogs
https://www.benchchem.com/product/b1213357#spectroscopic-data-comparison-for-angustine-analogs
https://www.benchchem.com/product/b1213357#spectroscopic-data-comparison-for-angustine-analogs
https://www.benchchem.com/product/b1213357#spectroscopic-data-comparison-for-angustine-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1213357?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

